Cas no 108280-65-5 (1,1'-Bis(phosphino)ferrocene,)

1,1'-Bis(phosphino)ferrocene, structure
1,1'-Bis(phosphino)ferrocene, structure
商品名:1,1'-Bis(phosphino)ferrocene,
CAS番号:108280-65-5
MF:
メガワット:
CID:2869875

1,1'-Bis(phosphino)ferrocene, 化学的及び物理的性質

名前と識別子

    • 1,1'-bis(phosphano)ferrocene
    • 1,1'-Bis(phosphino)ferrocene,
    • インチ: 1S/2C5H2P.Fe/c2*6-5-3-1-2-4-5;/h2*6H2;/q2*-1;+2
    • InChIKey: QRUAKSTWNZRGIR-UHFFFAOYSA-N
    • ほほえんだ: P[C-]12C3=C4C5=C1[Fe+2]16782345C2C1=C6[C-]7(P)C8=2

1,1'-Bis(phosphino)ferrocene, 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H30661-1g
1,1'-Bis(phosphino)ferrocene,
108280-65-5 98%
1g
¥1750 2023-04-08
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H30661-5g
1,1'-Bis(phosphino)ferrocene,
108280-65-5 98%
5g
¥6180 2023-04-08

1,1'-Bis(phosphino)ferrocene, 関連文献

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1,1'-Bis(phosphino)ferrocene,に関する追加情報

1,1'-Bis(phosphino)ferrocene (CAS No. 108280-65-5): A Versatile Ligand in Modern Catalysis and Material Science

1,1'-Bis(phosphino)ferrocene (CAS No. 108280-65-5), often abbreviated as dppf, is a highly valuable ferrocene-based ligand widely utilized in homogeneous catalysis, organometallic chemistry, and material science. Its unique chelating properties and electronic flexibility make it a cornerstone in the development of efficient catalytic systems, particularly in cross-coupling reactions like Suzuki-Miyaura and Heck reactions. With the growing demand for sustainable chemistry and green synthesis, researchers are increasingly exploring its role in reducing reaction temperatures and improving selectivity.

The molecular structure of 1,1'-Bis(phosphino)ferrocene features two phosphine groups attached to a ferrocene backbone, enabling it to form stable complexes with transition metals such as palladium, nickel, and platinum. This adaptability has made it a favorite in pharmaceutical intermediates synthesis and fine chemical production. Recent studies highlight its potential in hydrogen storage and battery materials, aligning with the global push for renewable energy solutions.

One of the most searched questions about dppf is its solubility and stability under aerobic conditions. Unlike many phosphine ligands, 1,1'-Bis(phosphino)ferrocene exhibits remarkable air stability in solid form, though solutions may require inert atmosphere handling. This property significantly reduces operational costs in industrial applications, a topic frequently discussed in process chemistry forums.

In the context of nanotechnology, dppf has emerged as a key player in the synthesis of metal nanoparticles and quantum dots. Its ability to control particle size and morphology is critical for applications in optoelectronics and biomedical imaging. Researchers are also investigating its role in CO2 reduction catalysts, addressing the urgent need for carbon-neutral technologies.

The commercial availability of 1,1'-Bis(phosphino)ferrocene has expanded with the rise of specialty chemical suppliers, catering to both academic and industrial users. Quality benchmarks like ≥98% purity and low metal impurities are now standard, reflecting its importance in high-throughput screening and automated synthesis platforms. For those exploring alternative ligands, comparative studies with BINAP or Xantphos often highlight dppf's superior steric tunability.

Environmental considerations have placed 1,1'-Bis(phosphino)ferrocene under scrutiny regarding ligand recovery and recycling protocols. Innovations such as immobilized dppf systems on silica supports or polymeric matrices are gaining traction, answering the call for circular economy practices in chemical manufacturing.

From a safety perspective, proper storage of dppf involves moisture-sensitive packaging and cool, dry conditions—a detail often queried by first-time users. Its MSDS documentation emphasizes standard organic phosphine precautions, avoiding the need for specialized hazardous material protocols in most cases.

Looking ahead, the integration of 1,1'-Bis(phosphino)ferrocene into machine learning-assisted catalyst design represents a cutting-edge frontier. By feeding its steric/electronic parameters into predictive algorithms, chemists aim to accelerate the discovery of next-generation asymmetric catalysts. This synergy between computational chemistry and experimental validation underscores its enduring relevance in 21st-century research.

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